7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran

Overview

Description

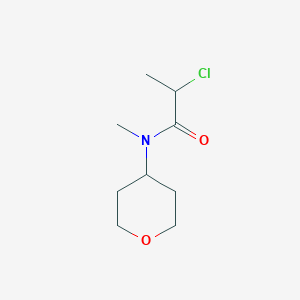

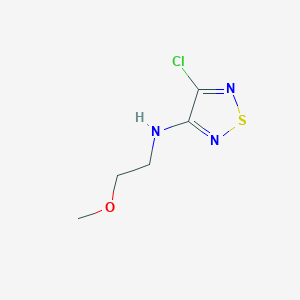

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran were not found, similar compounds have been synthesized using various methods. For instance, hexamethylenetetramine, a versatile reagent in organic synthesis, is obtained by the reaction of formaldehyde and excess of ammonia . Another method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a type of cyclic hydrocarbon . The carbons of the molecule are arranged in the form of a ring, and all of the carbon atoms that make up the ring are single bonded to other atoms .Physical And Chemical Properties Analysis

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a solid at room temperature . Its molecular weight is 231.12, and its molecular formula is C11H12Cl2O .Scientific Research Applications

Medicinal Chemistry: Anticancer Agent Synthesis

This compound has been utilized in the synthesis of novel anticancer agents. Its structure serves as a key intermediate in the development of molecules designed to target specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have shown potential in inhibiting the ERK signaling pathway, which is crucial for cell division and survival .

Materials Science: Organic Semiconductor Development

In materials science, this benzofuran derivative is explored for its electrical properties, which could be beneficial in creating organic semiconductors. These semiconductors are used in a variety of applications, including organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science: Pollutant Degradation

Research has been conducted to incorporate this compound into catalysts that aid in the degradation of environmental pollutants. Its chemical structure could potentially interact with harmful substances, facilitating their breakdown into less toxic forms .

Analytical Chemistry: Chromatography Standards

The compound’s unique properties make it suitable as a standard in chromatographic analysis, helping in the identification and quantification of complex mixtures. Its stability and detectability are key factors in its utility in analytical methods .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to study enzyme inhibition. It can be modified to create inhibitors that provide insights into enzyme functions and mechanisms, which is vital for understanding metabolic pathways and designing drugs .

Pharmacology: Drug Formulation

Pharmacological studies involve using this benzofuran derivative in drug formulation, particularly in improving the pharmacokinetic properties of drugs. Its structure could enhance drug absorption, distribution, metabolism, and excretion .

Neuroscience: Neurotransmitter Modulation

This compound is also of interest in neuroscience research, where it could be used to modulate neurotransmitter systems. Derivatives of this compound may influence the activity of neurotransmitters like serotonin and dopamine, which are critical in mood regulation and could lead to new treatments for neurological disorders .

Synthetic Chemistry: Building Block for Complex Molecules

Finally, in synthetic chemistry, this compound is a valuable building block for constructing more complex molecules. Its reactivity allows for various functional groups to be added, creating a diverse array of synthetic targets for further research .

Future Directions

properties

IUPAC Name |

7-chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-6-2-8-3-7(5-11)4-9(12)10(8)13-6/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNOBYIFQYAFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)

![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)